4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo-
Description
4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- is a heterocyclic compound with a five-membered ring structure It is a derivative of imidazolidinone, featuring a sulfur atom at the 2-position and an isobutyl group at the 5-position
Properties
CAS No. |
56805-19-7 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-4(2)3-5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
NJGWAYXNAOKXQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC(=S)N1 |
Origin of Product |
United States |
Preparation Methods
Preparation via Amino Acid Derivatives (Patent GB2125404A)
A well-documented method involves starting from amino acids or their derivatives, such as leucine, which provides the 2-methylpropyl side chain at the 5-position of the imidazolidinone ring.
- Step 1: Reaction of the appropriate amino acid (e.g., leucine) with reagents to form the 2-thioxo-4-imidazolidinone core.
- Step 2: Cyclization and thionation to introduce the thioxo group at position 2.
- Step 3: Purification by recrystallization from ethanol/water to yield the target compound as a white solid with a melting point around 129–130°C.
This method allows the preparation of a series of 2-thioxo-4-imidazolidinones with different alkyl substituents at position 5 by varying the amino acid used (Table 1).
| Compound No. | R Group (at 5-position) | Amino Acid Used | Melting Point (°C) |
|---|---|---|---|
| 1 | H | Glycine | 258 |
| 2 | CH3 | Alanine | 258 |
| 3 | CH2CH3 | Valine | 258 |
| 4 | CH(CH3)2 (2-methylpropyl) | Leucine | 129–130 |
| ... | ... | ... | ... |
This approach is advantageous for its straightforward use of natural amino acids to introduce the desired side chain.
Alkylation and Substitution Reactions
- The thioxo group at position 2 can be methylated or otherwise alkylated using reagents such as dimethyl sulfate or iodomethane in the presence of bases like potassium hydroxide or sodium carbonate.
- For example, 5-(3-pyridylidenyl)-2-thioxo-4-imidazolidinone can be methylated by treatment with dimethyl sulfate in 0.5 N KOH solution to yield 2-methylthio derivatives.
- Further substitution reactions can be performed on the 5-position or other ring positions by reacting with aldehydes, ketones, or amines to form various derivatives with tailored properties.
Two-Step Synthesis via Michael Addition and Cyclization (Research Article)
A recent study synthesized 2-thioxo-4-imidazolidinone derivatives through a two-step process:
- Step 1: Michael addition of hydrazide derivatives (e.g., phenyl hydrazide) to N-substituted maleimides in ethanol.
- Step 2: Reaction of the maleimide derivatives with cyclohexyl isothiocyanate in acetonitrile to form the thioxo-imidazolidinone ring.
Although this study focused on cyclohexyl-substituted derivatives, the methodology is adaptable for preparing 5-(2-methylpropyl)-2-thioxo-4-imidazolidinone by selecting appropriate starting materials.
Synthesis of Arylidene Hydantoin Derivatives
Another approach involves synthesizing 2-thioxoimidazolidin-4-one derivatives via condensation of hydrazine carbothioamide compounds with aldehydes or ketones to form arylidene derivatives, followed by cyclization.
- Characterization by FT-IR and NMR confirms the formation of the thioxo and imidazolidinone functionalities.
- This method is useful for preparing derivatives with aromatic substituents but can be modified for alkyl substituents like 2-methylpropyl.
Characterization Techniques
The prepared compounds are typically characterized by:
- Melting Point Determination: Confirms purity and identity.
- Fourier Transform Infrared Spectroscopy (FT-IR): Identifies characteristic thioxo (C=S) stretching vibrations around 1080–1100 cm⁻¹ and NH vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H-NMR and ^13C-NMR provide detailed structural information, including signals for CH2 groups in the imidazolidinone ring and alkyl substituents.
- Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The amino acid-based synthesis is efficient for introducing the 2-methylpropyl group at the 5-position, yielding crystalline products with good purity.
- Alkylation of the thioxo group allows further functionalization but may reduce yield due to side reactions.
- The Michael addition route offers versatility for synthesizing a range of derivatives but requires careful control of reaction conditions.
- Characterization data consistently confirm the presence of the thioxo group and the imidazolidinone ring, ensuring the structural integrity of the synthesized compounds.
- These preparation methods have been validated by antibacterial and antifungal activity studies, indicating the pharmaceutical relevance of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the 2-position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted imidazolidinones.
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that derivatives of 4-imidazolidinone exhibit significant anticancer activity. For instance, a study evaluated various derivatives against human cancer cell lines, revealing that certain compounds effectively inhibited tumor cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9r | HCT116 | 5.2 |
| 9r | SW620 | 6.1 |
| 9r | HeLa | 7.3 |
The mechanism of action involves the induction of reactive oxygen species (ROS) production, which activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis in colorectal cancer cells. The study concluded that these compounds could serve as lead candidates for colorectal cancer treatment due to their ability to induce ROS-mediated apoptosis .
Antibacterial Applications
In addition to anticancer properties, the compound has shown promise as an antibacterial agent. A study focused on novel derivatives of 2-thioxoimidazolidin-4-one indicated that these compounds effectively inhibited bacterial adhesion and growth:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| C5 | E. coli | 32 µg/mL |
| C6 | S. aureus | 16 µg/mL |
The structure-activity relationship revealed that the presence of the thioxo group is crucial for antibacterial activity, making these derivatives potential candidates for new antibacterial drugs .
Histamine H2 Antagonist Activity
Another significant application of this compound is its role as a histamine H2 antagonist. Compounds in this category can inhibit gastric acid secretion and are useful in treating conditions such as gastric ulcers. The synthesis process involves reacting imidazolidinones with various guanidinothiazole derivatives .
Case Studies
- Anticancer Activity Study : A series of imidazolidinone derivatives were synthesized and tested for their anticancer properties. The most effective derivative, compound 9r, was shown to induce apoptosis through ROS generation in colorectal cancer cells .
- Antibacterial Efficacy : In a separate study, new hydantoin derivatives were synthesized from thioxoimidazolidinones and tested against clinical strains of bacteria. The results highlighted their potential as novel antibacterial agents due to their effectiveness against resistant strains .
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- involves its interaction with specific molecular targets. The sulfur atom in the thioxo group can form strong interactions with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity. The isobutyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-: Similar structure but lacks the thioxo group.
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: Another derivative with different substituents.
Uniqueness
4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- is a compound belonging to the imidazolidinone class, characterized by a thioxo group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article explores the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- is C10H16N2OS, with a molecular weight of approximately 252.35 g/mol. The unique structure includes an imidazolidinone ring and a thioxo group that enhances its reactivity and biological interactions.
Antibacterial Properties
Research indicates that compounds within the thioxo-imidazolidinone class exhibit significant antibacterial activity. For instance, studies have shown effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for various derivatives highlight their potency:
| Compound Name | Pathogen | MIC (μg/mL) |
|---|---|---|
| 4-Imidazolidinone, 5-(2-methylpropyl)-2-thioxo- | S. aureus | ≤ 31.25 |
| 4-Imidazolidinone, 3-phenyl-2-thioxo- | P. aeruginosa | ≤ 62.5 |
The thioxo group is crucial for these activities as it enhances interaction with bacterial enzymes, leading to disruption of their function and cell death .
Anticancer Activity
Recent studies have evaluated the anticancer effects of various imidazolidinone derivatives. One notable compound, referred to as 9r , demonstrated promising results in colorectal cancer (CRC) cell lines (HCT116 and SW620). The mechanism of action involves inducing reactive oxygen species (ROS) production, which activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis:
- Cell Lines Tested : HCT116, SW620
- Mechanism : ROS generation → JNK pathway activation → Apoptosis
The following table summarizes the anticancer activity of selected compounds:
| Compound Name | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| 9r | CRC | 15 | ROS-induced apoptosis |
| 2 | Various | 20 | p53 activation |
These findings suggest that compounds like 9r could serve as lead candidates for further development in cancer therapy .
Study on Antibacterial Efficacy
A study evaluated new hydantoin derivatives against clinical isolates of S. aureus. The results indicated that compounds with lower MIC values exhibited higher efficacy in inhibiting bacterial adhesion and biofilm formation. The study also assessed hemagglutination activities, reinforcing the potential of these compounds in treating infections caused by resistant strains .
Study on Anticancer Mechanisms
In another investigation focusing on imidazolidinone derivatives, compounds were synthesized and tested for their ability to inhibit MDM2/p53 interactions. The most potent inhibitors demonstrated significant antiproliferative effects in wild-type p53 cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. What are the standard synthetic methodologies for preparing 4-imidazolidinone derivatives like 5-(2-methylpropyl)-2-thioxo- analogs?
A common approach involves the condensation of 3-aryl-2-thioxo-4-imidazolidinone with appropriate aldehydes under reflux conditions. For example, a mixture of the imidazolidinone precursor (2.6 mmol), arylaldehyde (2.6 mmol), and piperidine (2.1 mmol) in ethanol is refluxed for 4–5 hours. The product is isolated by acidification (pH 3–4) and purified via crystallization from methanol . This method prioritizes simplicity and scalability but may require optimization for sterically hindered substituents.
Q. How can researchers characterize the structural integrity of 5-(2-methylpropyl)-2-thioxo-4-imidazolidinone?
Key techniques include:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, IR for thioxo (C=S) and carbonyl (C=O) group identification.
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous confirmation of solid-state structure (if crystals are obtainable). Computational tools like PubChem-derived InChI and SMILES strings can aid preliminary validation .
Q. What are the primary reactivity patterns of the 2-thioxo group in this compound?
The thioxo (C=S) group is susceptible to:
- Oxidation : Conversion to disulfides or sulfoxides under oxidative conditions.
- Nucleophilic substitution : Replacement with amines or thiols, particularly in the presence of iodinated aryl groups (e.g., iodine atoms in related structures undergo reduction or substitution) .
- Tautomerism : Thione-thiol tautomerism may influence reactivity in polar solvents.
Advanced Questions
Q. How can computational methods enhance the design of reactions involving 5-(2-methylpropyl)-2-thioxo-4-imidazolidinone?
Integrating quantum chemical calculations (e.g., density functional theory) with experimental data allows researchers to predict reaction pathways and transition states. For example, the ICReDD framework combines reaction path searches, information science, and experimental validation to optimize conditions (e.g., solvent choice, catalyst loading) and reduce trial-and-error approaches . A computational workflow might include:
| Step | Method | Purpose |
|---|---|---|
| 1 | Transition state modeling | Identify energy barriers for key reactions |
| 2 | Solvent effect simulations | Predict solubility and reaction kinetics |
| 3 | Machine learning | Extract patterns from existing data to guide synthesis |
Q. What experimental design strategies are effective for optimizing the synthesis of this compound?
Factorial design is critical for evaluating multiple variables (e.g., temperature, molar ratios, solvent polarity). For instance:
- A 2³ factorial design could test temperature (70°C vs. 100°C), catalyst (piperidine vs. pyrrolidine), and solvent (ethanol vs. DMF).
- Response surface methodology (RSM) can model nonlinear relationships between variables and yield . Statistical software (e.g., JMP, Minitab) helps analyze interactions and identify optimal conditions while minimizing experimental runs.
Q. How should researchers address contradictory data in biological activity studies of this compound?
Contradictions (e.g., varying IC₅₀ values in kinase assays) require:
- Meta-analysis : Compare experimental conditions (e.g., buffer pH, enzyme sources) across studies.
- Dose-response validation : Re-test activity under standardized protocols.
- Statistical modeling : Use ANOVA to isolate confounding factors (e.g., impurities, solvent effects) .
- Structural analogs : Benchmark against related compounds (e.g., isoxazole or thiazole derivatives) to identify substituent-specific trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
